Stilbazo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1571-36-4 |

|---|---|

Formule moléculaire |

C26H23N5O10S2 |

Poids moléculaire |

629.6 g/mol |

Nom IUPAC |

azane;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C26H20N4O10S2.H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);1H3/b2-1+,29-27?,30-28?; |

Clé InChI |

NGBHBUBEKZMHCH-OXEZCZPGSA-N |

SMILES isomérique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |

SMILES canonique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Stilbazo

For Researchers, Scientists, and Drug Development Professionals

Introduction

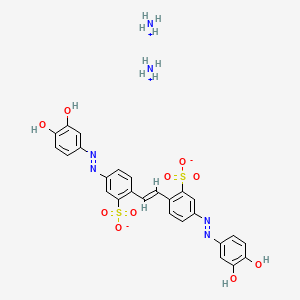

Stilbazo, systematically named diammonium 4,4'-bis[(3,4-dihydroxyphenyl)azo]stilbene-2,2'-disulfonate, is a complex organic dye belonging to the family of azo compounds. Its molecular structure, featuring a stilbene backbone, two azo linkages, and catechol moieties, imparts a range of interesting chemical and physical properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, intended to serve as a valuable resource for professionals in research and development. The document details its structural and physicochemical characteristics, spectroscopic behavior, and reactivity. Where specific experimental data for this compound is unavailable, information on related azo dyes and stilbene derivatives is provided to offer valuable insights.

Chemical Structure and Physicochemical Properties

This compound is a water-soluble, reddish to dark blue or black powder.[1][2] Its core structure consists of a trans-stilbene-2,2'-disulfonic acid backbone symmetrically substituted with two azo-linked catechol units. The presence of sulfonic acid and hydroxyl groups contributes to its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | diammonium 4,4'-bis[(3,4-dihydroxyphenyl)azo]stilbene-2,2'-disulfonate | [3][4] |

| Synonyms | Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt | [2] |

| CAS Number | 1571-36-4 | [2] |

| Molecular Formula | C₂₆H₂₆N₆O₁₀S₂ | [4] |

| Molecular Weight | 646.65 g/mol | [4] |

| Appearance | Red to dark blue to black powder/crystal | [1][2] |

| Solubility | Soluble in water | [1] |

Synthesis

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Tetrazotization of 4,4'-Diaminostilbene-2,2'-disulfonic acid

-

Dissolve a specific molar equivalent of 4,4'-diaminostilbene-2,2'-disulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the tetrazonium salt.

Step 2: Azo Coupling with Catechol

-

In a separate vessel, dissolve a twofold molar excess of catechol in an aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C.

-

Slowly add the cold tetrazonium salt solution from Step 1 to the alkaline catechol solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

The coupling reaction is typically rapid, indicated by the formation of a deeply colored precipitate (this compound).

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The resulting this compound dye can be isolated by filtration, washed with a salt solution to remove impurities, and then dried.

Spectroscopic Properties

UV-Visible Spectroscopy

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is characteristic of azo dyes.

Table 2: UV-Visible Absorption Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| λmax | 413 nm | pH 5.0 buffer solution | [2] |

Experimental Protocol: Determination of λmax

-

Prepare a dilute solution of this compound in a pH 5.0 acetate buffer.

-

Use a UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of 300-700 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

Fluorescence Spectroscopy

Specific fluorescence data for this compound is not available. However, stilbene and its derivatives are known to be fluorescent. The fluorescence properties, including excitation and emission maxima and quantum yield, are highly dependent on the molecular structure and the solvent environment.[6][7][8][9][10] It is plausible that this compound exhibits fluorescence, likely with a significant Stokes shift.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed IR and NMR spectral data with peak assignments for this compound are not readily found in the literature. However, the expected characteristic IR absorption bands would include those for O-H (phenolic), N-H (ammonium), S=O (sulfonate), N=N (azo), and C=C (aromatic and stilbene) stretching vibrations. The ¹H and ¹³C NMR spectra would be complex due to the number of aromatic protons and carbons, but would provide valuable information for structural confirmation.[11][12]

Acidity (pKa)

The acid-dissociation constant (pKa) is a critical parameter for understanding the behavior of this compound in solutions of varying pH. Due to the presence of multiple acidic (sulfonic acid and phenolic hydroxyl) and basic (ammonium) groups, this compound will have multiple pKa values. While specific experimental pKa values for this compound are not documented, they can be determined experimentally using spectrophotometric methods.[13][14][15]

Experimental Protocol: Spectrophotometric Determination of pKa

-

Prepare a series of buffer solutions with a wide range of pH values.

-

Prepare solutions of this compound of the same concentration in each buffer.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Plot absorbance at a selected wavelength (where the acidic and basic forms have different absorbances) against pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, by applying the Henderson-Hasselbalch equation, a plot of log([A⁻]/[HA]) versus pH will yield a straight line where the x-intercept is the pKa.

Reactivity and Stability

Complexation with Metal Ions

This compound is known to form stable complexes with various metal ions, a property that is exploited in its application as a spectrophotometric reagent, particularly for the determination of aluminum.[4][16] The catechol moieties are the likely coordination sites for metal binding.

Workflow for Spectrophotometric Analysis of Aluminum

Caption: Workflow for aluminum determination using this compound.

Experimental Protocol: Spectrophotometric Determination of Aluminum A general procedure, adaptable for this compound, is as follows:

-

Prepare a series of standard solutions of Al³⁺.

-

To each standard and the unknown sample, add a solution of this compound and a buffer to maintain the optimal pH for complex formation.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the λmax of the Al³⁺-Stilbazo complex.

-

Construct a calibration curve by plotting absorbance versus the concentration of the Al³⁺ standards.

-

Determine the concentration of Al³⁺ in the unknown sample from the calibration curve.[17][18]

Stability

The stability of azo dyes like this compound is influenced by factors such as light, temperature, and chemical environment.

-

Photostability: Azo dyes can undergo photodegradation upon exposure to UV light.[1][19][20] The stability is dependent on the specific chemical structure and the presence of oxygen.

-

Thermal Stability: Azo dyes can decompose at elevated temperatures, with the azo linkage being the most likely point of cleavage.[21][22][23][24]

-

Chemical Stability: Azo dyes are generally stable under neutral and moderately acidic or basic conditions. However, they can be degraded by strong oxidizing and reducing agents.

Reactivity with Oxidizing and Reducing Agents

-

Oxidizing Agents: Strong oxidizing agents, such as sodium hypochlorite, can lead to the cleavage of the azo bond, resulting in the decolorization of the dye.[25][26][27][28][29] The reaction mechanism often involves electrophilic attack on the azo group.

-

Reducing Agents: Under anaerobic conditions, the azo group can be reduced, leading to the formation of aromatic amines. This is a key consideration in the environmental fate and potential toxicity of azo dyes.[30][31]

Conclusion

This compound is a multifaceted azo dye with a rich chemical profile. Its properties, including its intense color, water solubility, and ability to form metal complexes, make it a compound of interest for various applications, particularly in analytical chemistry. While there are gaps in the publicly available data for this compound, this guide provides a thorough overview of its known chemical properties and offers insights based on the behavior of related compounds. Further research to elucidate the specific synthesis protocol, pKa values, fluorescence characteristics, and detailed reactivity and stability profile of this compound would be highly valuable to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1571-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Diammonium 4,4'-bis((3,4-dihydroxyphenyl)azo)stilbene-2,2'-disulphonate | REALAB LLC [realab.ua]

- 4. This compound [Spectrophotometric reagent for Al and other metals], TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. omlc.org [omlc.org]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. Spectrum [Diphenyl Stilbene] | AAT Bioquest [aatbio.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. researchgate.net [researchgate.net]

- 16. specau.com.au [specau.com.au]

- 17. inis.iaea.org [inis.iaea.org]

- 18. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ijsrp.org [ijsrp.org]

- 22. benchchem.com [benchchem.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. sdc.org.uk [sdc.org.uk]

- 29. researchgate.net [researchgate.net]

- 30. Azo dye - Wikipedia [en.wikipedia.org]

- 31. Biodegradation of Azo Dye compounds | PDF [slideshare.net]

An In-depth Technical Guide to Stilbazo: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of Stilbazo, with a focus on its molecular structure and weight. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the fundamental characteristics of this compound, outlines a general synthetic approach, describes a key analytical application, and explores the biological activities of structurally related compounds to provide context for potential research applications.

Core Compound Properties

This compound, systematically named Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt, is a complex organic molecule utilized primarily as a spectrophotometric reagent.[1][2][3][4][5][6][7] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₆O₁₀S₂ | [1] |

| Molecular Weight | 646.65 g/mol | [1] |

| CAS Number | 1571-36-4 | [1] |

| Appearance | Red to dark blue to black powder | [1] |

| Maximum Absorption Wavelength (λmax) | 413 nm (in pH 5.0 buffer solution) | [6] |

Chemical Structure

The structure of this compound is characterized by a central stilbene backbone (a diarylethene) with two sulfonic acid groups. Attached to this core are two azo-linked dihydroxyphenyl groups. The presence of multiple auxochromic and chromophoric groups contributes to its strong color and its utility in spectrophotometry.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. The stilbene disulfonic acid DIDS stimulates the production of TNF-alpha in human lymphocytes [dadun.unav.edu]

- 4. 4,4'-diisothiocyano-2 ,2'-stilbenedisulfonate protects cultured cerebellar granule neurons from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (DIDS) Ameliorates Ischemia-Hypoxia-Induced White Matter Damage in Neonatal Rats through Inhibition of the Voltage-Gated Chloride Channel ClC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1571-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 1571-36-4 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of Stilbazo Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Stilbazo, a stilbene-based diazo dye. The content herein details the chemical principles, a representative experimental protocol for laboratory-scale synthesis, purification methods, and key characterization data based on available literature for structurally similar compounds. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, materials science, and drug development.

Introduction to this compound Dye

This compound, chemically known as Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt, is a complex organic dye belonging to the stilbene azo class.[1][2][3][4] Its molecular structure features a central stilbene backbone, two azo (-N=N-) chromophores, and multiple functional groups, including sulfonic acid and hydroxyl moieties. These structural features impart the dye with its characteristic color and potential for use in various applications, including as a spectrophotometric reagent.[2] The synthesis of this compound is a multi-step process involving the bis-diazotization of an aromatic diamine followed by an azo coupling reaction.

Synthesis of this compound Dye

The synthesis of this compound is a two-step process:

-

Bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid.

-

Azo coupling of the resulting bis-diazonium salt with 3,4-dihydroxybenzene (catechol).

Chemical Reaction

The overall chemical transformation for the synthesis of this compound is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound dye.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of stilbene-based diazo dyes and has been adapted for the synthesis of this compound.

Step 1: Bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4,4'-diaminostilbene-2,2'-disulfonic acid in distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add concentrated hydrochloric acid to the suspension.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold acidic suspension of the diamine over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The formation of the bis-diazonium salt can be confirmed by a positive test with starch-iodide paper, which indicates the presence of excess nitrous acid.

Step 2: Azo Coupling with 3,4-Dihydroxybenzene (Catechol)

-

In a separate beaker, dissolve 3,4-dihydroxybenzene (catechol) in an aqueous solution of sodium hydroxide, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold bis-diazonium salt solution to the cold alkaline catechol solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition process.

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours at a low temperature to ensure the completion of the coupling reaction.

-

The completion of the coupling can be monitored by the absence of the diazonium salt.

-

The resulting this compound dye will precipitate from the solution.

Data Presentation: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | C₁₄H₁₄N₂O₆S₂ | 370.40 | Starting Material |

| 3,4-Dihydroxybenzene (Catechol) | C₆H₆O₂ | 110.11 | Coupling Component |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acidic Medium |

| This compound (diammonium salt) | C₂₆H₂₆N₆O₁₀S₂ | 646.65 | Final Product |

Note: The molecular formula and molar mass for this compound are for the diammonium salt form.[3]

Purification of this compound Dye

The crude this compound dye synthesized needs to be purified to remove unreacted starting materials, by-products, and inorganic salts. Recrystallization is a common and effective method for the purification of azo dyes.

Experimental Protocol: Purification by Recrystallization

-

Collect the crude this compound dye precipitate by vacuum filtration.

-

Wash the filter cake with a cold, dilute brine solution to remove most of the inorganic salts.

-

Select a suitable solvent system for recrystallization. For similar stilbene diazo dyes, a mixture of dioxane and pyridine (e.g., 90:10 v/v) has been reported to be effective.[5]

-

Dissolve the crude dye in the minimum amount of the hot solvent mixture.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified dye.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or another suitable solvent in which the dye has low solubility.

-

Dry the purified this compound dye in a vacuum oven at an appropriate temperature.

Purification Workflow

Caption: General workflow for the purification of this compound dye.

Characterization

The synthesized and purified this compound dye should be characterized to confirm its identity and purity. Standard analytical techniques for the characterization of organic compounds are employed.

Quantitative Data

| Parameter | Typical Value (for similar dyes) | Method of Determination |

| Reaction Yield | ~80% | Gravimetric Analysis |

| Purity | >95% | HPLC, TLC |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the synthesized dye. While specific NMR data for this compound is not available, the spectra would be expected to show characteristic signals for the aromatic protons and carbons of the stilbene and dihydroxybenzene moieties.

UV-Visible Spectroscopy: The λmax of this compound in a pH 5.0 buffer solution is reported to be around 413 nm.[2]

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound dye. The provided experimental protocols, though representative, offer a solid foundation for the laboratory-scale production of this complex stilbene-based azo dye. The successful synthesis and purification of this compound are critical for its potential applications in research and industry. Further optimization of the reaction conditions and purification methods may be necessary to achieve higher yields and purity.

References

Stilbazo solubility in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Stilbazo (CAS 1571-36-4), a complex azo dye also known as Diammonium 4,4'-bis[(3,4-dihydroxyphenyl)azo]stilbene-2,2'-disulphonate. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative descriptions found in technical data sheets and provides a detailed, generalized experimental protocol for determining its solubility in various solvents.

Core Concepts in this compound Solubility

This compound is an azo dye containing multiple functional groups, including sulfonic acid and hydroxyl groups, which significantly influence its solubility. The presence of sulfonic acid groups generally imparts water solubility to azo dyes.[1][2] Technical data sheets consistently describe this compound as "soluble in water" and "slightly soluble in alcohol".[3] The term "soluble" in a qualitative context does not provide the precise measurements required for many research and development applications. Therefore, experimental determination is crucial for obtaining quantitative solubility data (e.g., in g/L or mol/L) for specific applications.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Chemical Class | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |

| Water | Protic, Polar | Value | Value |

| Methanol | Protic, Polar | Value | Value |

| Ethanol | Protic, Polar | Value | Value |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Value | Value |

| Acetone | Aprotic, Polar | Value | Value |

| Dichloromethane | Halogenated | Value | Value |

| Toluene | Aromatic | Value | Value |

Note: The values in this table are placeholders and should be determined experimentally. The actual solubility will depend on the specific experimental conditions, including temperature and purity of the compound and solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, employing the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is particularly suitable for colored compounds like this compound.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the compound in the solvent of interest until equilibrium is reached. The undissolved solid is then removed, and the concentration of this compound in the clear supernatant is determined using UV-Vis spectrophotometry by comparing its absorbance to a pre-established calibration curve.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Centrifuge and centrifuge tubes or syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

Detailed Methodology

Part 1: Preparation of a Saturated Solution (Shake-Flask Method)

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed container (e.g., a glass vial or flask) containing a known volume of the desired solvent.

-

Equilibration: Place the sealed container in a temperature-controlled environment (e.g., 25°C) and agitate it using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at a high speed or filter the supernatant through a syringe filter (0.45 µm) that does not interact with the compound or solvent. This step is critical to ensure that no solid particles interfere with the subsequent concentration measurement.

Part 2: Preparation of a Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with at least five different, known concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent, using the pure solvent as a blank. The λmax for this compound in a pH 5.0 buffer solution is approximately 413 nm.[3]

-

Plotting the Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Part 3: Determination of this compound Concentration in the Saturated Solution

-

Dilution of Saturated Solution: If the absorbance of the saturated solution is too high (typically above 1.5-2.0), accurately dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted (or undiluted, if appropriate) saturated solution at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the measured solution. If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

References

Spectral Characteristics of Stilbazo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of Stilbazo, a versatile spectrophotometric reagent. The information is tailored for professionals in research, scientific analysis, and drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Spectral Properties

This compound, chemically known as Diammonium 4,4'-bis((3,4-dihydroxyphenyl)azo)stilbene-2,2'-disulfonate, is a complex organic dye. Its utility as a spectrophotometric reagent stems from its distinct absorption properties, particularly upon chelation with metal ions.

Spectrophotometric Data

The following table summarizes the key spectral data for this compound and its aluminum complex. This information is crucial for quantitative analyses and for understanding the molecule's behavior in different chemical environments.

| Parameter | Value | Conditions |

| Maximum Absorption Wavelength (λmax) of this compound | 413 nm | In pH 5.0 buffer solution[1] |

| Molar Absorbance of this compound-Aluminum Complex | ≥ 20,000 L·mol⁻¹·cm⁻¹ | At 502.0 to 512.0 nm[1] |

| Appearance | Red to Dark Blue to Black Powder/Crystal | --- |

| Solubility | Soluble in water, slightly soluble in alcohol | --- |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. This section outlines the methodologies for the spectrophotometric determination of aluminum using this compound, a primary application of this reagent.

Spectrophotometric Determination of Aluminum

This protocol details the steps for the quantitative analysis of aluminum in a given sample using this compound.

1. Reagents and Solutions:

-

Standard Aluminum Solution: Prepare a stock solution of a known aluminum salt (e.g., aluminum chloride) in deionized water. A typical concentration is 1000 ppm. From this, prepare working standards by serial dilution.

-

This compound Reagent Solution: Prepare a solution of this compound in a suitable solvent, such as a pH 5.0 acetate buffer. The concentration should be optimized based on the expected range of aluminum concentrations in the samples.

-

Buffer Solution: An acetate buffer with a pH of 5.0 is commonly used to maintain optimal conditions for the complex formation between this compound and aluminum ions.

2. Instrumentation:

-

A UV-Vis spectrophotometer capable of measuring absorbance in the visible range (specifically around 500-520 nm).

-

Calibrated volumetric flasks, pipettes, and other standard laboratory glassware.

3. Experimental Workflow:

The following diagram illustrates the general workflow for the spectrophotometric determination of aluminum using this compound.

Workflow for Aluminum Determination with this compound.

4. Procedure:

-

To a series of volumetric flasks, add aliquots of the standard aluminum solutions and the sample solution.

-

Add the pH 5.0 buffer solution to each flask.

-

Add the this compound reagent solution to each flask and mix thoroughly.

-

Allow the solutions to stand for a specified time to ensure complete color development.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the this compound-aluminum complex (between 502-512 nm) against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.

Fluorescence Characteristics

Potential Signaling Pathway Interaction

Stilbene derivatives are known to interact with various biological pathways. While specific signaling pathways involving this compound have not been extensively documented, its structural motifs suggest potential areas of investigation. For instance, stilbenoids can modulate pathways related to inflammation and cell proliferation. The diagram below represents a generalized signaling pathway that could be a starting point for investigating the biological activity of this compound.

Hypothetical Signaling Pathway for this compound.

This guide serves as a foundational resource on the spectral characteristics of this compound. Further experimental investigation is encouraged to expand upon the existing data, particularly in the areas of fluorescence and biological activity.

References

Stilbazo in Biomedical Research: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbazo, chemically known as Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt, is an azo dye with a stilbene backbone. While direct biomedical applications of this compound are not extensively documented in current literature, its structural features suggest significant potential in several areas of biomedical research. This technical guide explores the theoretical and potential applications of this compound, focusing on its utility as a zinc sensor and its prospective role in Alzheimer's disease research as a metal chelator and amyloid-beta imaging agent. This document provides a comprehensive overview of the molecule's properties, proposed experimental protocols, and the underlying scientific rationale for its use.

Introduction to this compound

This compound is a complex organic molecule that combines the structural motifs of stilbene and an azo dye. The stilbene core provides a conjugated system that can impart fluorescent properties, while the azo-linked dihydroxybenzene groups are known to chelate metal ions. This unique combination of functionalities makes this compound a compelling candidate for various biomedical applications, particularly those requiring the detection of metal ions or the targeting of specific biological structures.

The broader class of stilbene derivatives has been extensively studied for its neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Notably, resveratrol, a well-known stilbene, has shown promise in preclinical studies for Alzheimer's disease.[1] Furthermore, azo-stilbene compounds are being actively investigated as multifunctional agents for Alzheimer's disease, capable of targeting metal-ion dyshomeostasis and amyloid-beta (Aβ) aggregation.[4][5][6] Given that this compound belongs to this class of compounds, it is plausible that it may share some of these valuable biological activities.

This guide will delve into two primary areas of potential application for this compound:

-

Zinc Sensing: Leveraging its metal-chelating dihydroxy-azo moieties for the detection and quantification of zinc, a crucial metal ion in numerous biological processes.

-

Alzheimer's Disease Research: Exploring its potential to interact with amyloid-beta plaques, similar to the structurally related dye Congo Red, and to chelate metal ions like zinc and copper, which are implicated in Aβ aggregation and neurotoxicity.

While the protocols and applications described herein are based on the established methodologies for similar compounds, they provide a robust framework for initiating research into the biomedical utility of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for designing and interpreting experiments.

| Property | Value | Reference |

| Synonyms | Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt | |

| CAS Number | 1571-36-4 | |

| Molecular Formula | C₂₆H₂₆N₆O₁₀S₂ | |

| Molecular Weight | 646.65 g/mol | |

| Appearance | Red to dark blue to black powder/crystal | |

| Solubility | Soluble in water, slightly soluble in alcohol | |

| Maximum Absorption Wavelength (λmax) | 413 nm (in pH 5.0 buffer solution) | |

| Molar Absorbance (Al complex) | min. 20,000 (502.0 to 512.0 nm) |

This compound as a Potential Zinc Sensor

The presence of two 3,4-dihydroxybenzene groups connected via azo linkages suggests that this compound possesses strong metal-chelating properties. This structural feature is common in many colorimetric and fluorescent metal ion sensors. Zinc is an essential trace element involved in a vast array of cellular processes, and its dysregulation is associated with numerous diseases, including neurodegenerative disorders.

Proposed Mechanism of Zinc Sensing

It is hypothesized that the binding of a zinc ion (Zn²⁺) to the dihydroxy moieties of this compound would lead to a change in the molecule's electronic structure. This change would likely manifest as a shift in its absorption spectrum (colorimetric sensing) and/or a change in its fluorescence properties (fluorometric sensing). The formation of a this compound-Zn²⁺ complex could be detected and quantified using spectrophotometry or spectrofluorometry.

Proposed Experimental Protocol: Spectrophotometric Titration of Zinc

This protocol outlines a method to determine the binding affinity (dissociation constant, Kd) of this compound for zinc ions using UV-Vis spectrophotometry.

Materials:

-

This compound solution (e.g., 1 mM in deionized water)

-

Zinc chloride (ZnCl₂) stock solution (e.g., 100 mM in deionized water)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution.

-

Record the absorbance spectrum of the this compound solution from 300 nm to 700 nm.

-

Perform a serial dilution of the ZnCl₂ stock solution to create a range of concentrations.

-

Sequentially add small aliquots of the ZnCl₂ solutions to the this compound solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the absorbance spectrum after each addition.

-

Plot the change in absorbance at the wavelength of maximum change (ΔA) against the concentration of added Zn²⁺.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Data Presentation:

The quantitative data from this experiment should be summarized as shown in Table 2.

| Parameter | Wavelength (nm) | Value |

| λmax (this compound) | To be determined | - |

| λmax (this compound-Zn²⁺ complex) | To be determined | - |

| Dissociation Constant (Kd) | - | To be determined |

Visualization of Experimental Workflow:

This compound in Alzheimer's Disease Research

The pathology of Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. Metal ions, particularly zinc and copper, are known to play a role in promoting Aβ aggregation and are found at high concentrations within these plaques. This compound's structural similarity to Congo Red, a histological stain widely used to identify amyloid deposits, suggests it may also bind to Aβ aggregates. Furthermore, its metal-chelating properties could be beneficial in sequestering metal ions involved in plaque formation.

Proposed Application: Staining of Amyloid Plaques

This compound could potentially be used as a fluorescent or colorimetric stain for Aβ plaques in brain tissue sections from Alzheimer's disease models. Its stilbene core may provide intrinsic fluorescence that is enhanced or shifted upon binding to the beta-sheet structure of amyloid fibrils.

Proposed Experimental Protocol: Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from standard Congo Red staining procedures.[7][8][9][10][11]

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections from an Alzheimer's disease mouse model (e.g., 5xFAD)

-

This compound staining solution (e.g., 0.1% w/v in 50% ethanol)

-

Alkaline alcohol solution for differentiation

-

Hematoxylin for counterstaining

-

Microscope (bright-field and fluorescence)

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Incubate the sections in the this compound staining solution for 20-30 minutes.

-

Rinse with distilled water.

-

Differentiate briefly in the alkaline alcohol solution.

-

Rinse thoroughly with tap water.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the sections through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Examine the sections under a bright-field microscope for red-colored deposits and a fluorescence microscope to assess any intrinsic fluorescence of the bound this compound.

Data Presentation:

The results of this staining can be qualitatively assessed and documented. Quantitative analysis of plaque load could be performed using image analysis software.

Proposed Signaling Pathway Interference

Azo-stilbene compounds have been proposed to interfere with Alzheimer's pathology through a multi-faceted approach.[4][5][6] this compound could potentially act through a similar mechanism, as depicted in the following diagram.

Visualization of Proposed Mechanism of Action:

Live-Cell Imaging Applications

The potential for this compound to act as a fluorescent zinc sensor opens up the possibility of its use in live-cell imaging to monitor intracellular zinc dynamics. Many stilbene-based fluorescent probes are cell-permeable and have been successfully used for live-cell imaging of various analytes.[12][13][14]

Proposed Experimental Protocol: Live-Cell Imaging of Intracellular Zinc

This protocol provides a general framework for using this compound to visualize changes in intracellular zinc concentrations.

Materials:

-

Adherent cell line (e.g., HeLa or SH-SY5Y) cultured on glass-bottom dishes

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Zinc chloride (ZnCl₂) solution for zinc loading

-

TPEN (a cell-permeable zinc chelator) for zinc depletion

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells to an appropriate confluency on glass-bottom dishes.

-

Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).

-

Replace the culture medium with the this compound-containing medium and incubate for 30-60 minutes at 37°C.

-

Wash the cells with fresh culture medium to remove excess probe.

-

Image the baseline fluorescence of the cells.

-

To induce an increase in intracellular zinc, treat the cells with a solution of ZnCl₂ (e.g., 10-50 µM) and image the change in fluorescence over time.

-

To confirm that the fluorescence change is zinc-dependent, treat the cells with TPEN (e.g., 5-10 µM) and observe the quenching of the fluorescence signal.

Data Presentation:

The fluorescence intensity data can be quantified and presented in a table.

| Condition | Mean Fluorescence Intensity (Arbitrary Units) |

| Baseline | To be determined |

| + ZnCl₂ | To be determined |

| + TPEN | To be determined |

Visualization of Live-Cell Imaging Workflow:

Conclusion and Future Directions

This compound presents itself as a molecule of interest for biomedical research due to its unique chemical structure. The theoretical framework and proposed protocols in this guide offer a starting point for investigating its potential as a zinc sensor and a tool in Alzheimer's disease research. Future studies should focus on empirically determining the photophysical properties of this compound in the presence of various metal ions, its binding affinity to amyloid-beta aggregates, and its cytotoxicity and cell permeability for live-cell imaging applications. The validation of these properties will be crucial in establishing this compound as a valuable tool in the arsenal of biomedical researchers.

References

- 1. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Evaluation of Anti-Alzheimer’s Potential of Azo-Stilbene-Thioflavin-T derived Multifunctional Molecules: Synthesis, Metal and Aβ Species Binding and Cholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 8. stainsfile.com [stainsfile.com]

- 9. dbiosys.com [dbiosys.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 12. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stilbene-based fluorescent chemosensor for selective detection of cyanide ion in DMSO medium and its application in cell-imaging, fingerprint, and food sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Chemist's Guide to Stilbazo: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbazo, a versatile diazo dye, has carved a niche in analytical chemistry as a sensitive chromogenic reagent for the spectrophotometric determination of metal ions. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound in analytical workflows. It is designed to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and detailed protocols necessary to leverage this compound in their analytical endeavors. The guide focuses on the well-documented application of this compound in the quantitative analysis of aluminum, presenting key performance data, experimental procedures, and visual workflows to facilitate its successful implementation in the laboratory.

Introduction to this compound in Analytical Chemistry

This compound, chemically known as Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt, is a complex organic molecule that functions as a spectrophotometric reagent.[1][2] Its utility in analytical chemistry stems from its ability to form stable, colored complexes with specific metal ions in solution.[1] This property allows for the quantitative determination of these metals by measuring the absorbance of the resulting complex at a specific wavelength using a spectrophotometer.

The primary and most well-documented application of this compound is in the determination of aluminum(III) ions.[1] The formation of the this compound-aluminum complex results in a distinct color change, which can be correlated to the concentration of aluminum in a sample. While its use for the determination of "other metals" is often cited in supplier literature, specific and detailed applications for metals other than aluminum are not extensively documented in readily available scientific literature.[1][3]

Principle of Spectrophotometric Determination with this compound

The analytical application of this compound is based on the principles of spectrophotometry and complex formation. When this compound is added to a solution containing a target metal ion, such as aluminum, a complexation reaction occurs. This reaction leads to the formation of a new chemical species, the metal-Stilbazo complex, which exhibits different light-absorbing properties compared to the free this compound reagent.

Specifically, the formation of the complex causes a shift in the wavelength of maximum absorbance (λmax) to a longer wavelength (a bathochromic shift). By measuring the absorbance of the solution at the λmax of the complex, one can determine the concentration of the metal ion in the sample. This relationship is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Quantitative Data for Aluminum Determination

The following table summarizes the key quantitative parameters for the spectrophotometric determination of aluminum using this compound.

| Parameter | Value | Reference |

| Analyte | Aluminum (Al³⁺) | [1] |

| Wavelength of Maximum Absorbance (λmax) of this compound-Al Complex | 502 - 512 nm | [1] |

| Wavelength of Maximum Absorbance (λmax) of this compound Reagent | ~413 nm (at pH 5.0) | [1] |

| Optimal pH | 5.0 | [1] |

| Molar Absorptivity (ε) of this compound-Al Complex | ≥ 20,000 L·mol⁻¹·cm⁻¹ | [1] |

Experimental Protocols

The following protocols provide a general framework for the spectrophotometric determination of aluminum using this compound. It is recommended to optimize these conditions for specific sample matrices and instrument setups.

Reagent Preparation

-

This compound Stock Solution (e.g., 0.1% w/v): Accurately weigh 0.1 g of this compound powder and dissolve it in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution. The stability of this solution should be evaluated over time, and it should be stored in a dark, cool place.

-

Acetate Buffer (pH 5.0): Prepare a buffer solution by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0. Verify the pH using a calibrated pH meter.

-

Standard Aluminum Stock Solution (e.g., 1000 mg/L): A certified standard solution of aluminum is recommended. Alternatively, it can be prepared by dissolving a precise amount of high-purity aluminum wire or salt (e.g., AlK(SO₄)₂·12H₂O) in a minimal amount of dilute acid and then diluting with deionized water to a known volume.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the aluminum stock solution with deionized water to cover the desired analytical range.

General Analytical Procedure

-

Sample Preparation: The sample should be appropriately treated to bring the aluminum into a soluble form and to eliminate interfering substances. This may involve acid digestion, filtration, or other sample clean-up procedures.

-

Complex Formation:

-

Pipette a known volume of the sample or standard solution into a volumetric flask.

-

Add a specific volume of the pH 5.0 acetate buffer.

-

Add a defined volume of the this compound reagent solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solution to stand for a specified period to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance of the this compound-aluminum complex (502-512 nm).

-

Use a reagent blank (containing all reagents except the analyte) to zero the instrument.

-

Measure the absorbance of the standard solutions and the sample solutions.

-

-

Calibration and Calculation:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.

-

Potential Interferences

-

Iron (Fe³⁺): Often a significant interferent in aluminum analysis.

-

Copper (Cu²⁺)

-

Manganese (Mn²⁺)

-

Fluoride (F⁻): Forms a strong complex with aluminum, preventing its reaction with this compound.

-

Phosphate (PO₄³⁻)

Mitigation Strategies:

-

Masking Agents: The addition of specific reagents (masking agents) can form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. For example, ascorbic acid is often used to reduce Fe³⁺ to Fe²⁺, which may interfere less.

-

pH Control: Careful control of the pH is crucial, as the formation of both the aluminum-Stilbazo complex and interfering complexes is pH-dependent.

-

Separation Techniques: In complex matrices, separation techniques like ion exchange or solvent extraction may be necessary to isolate aluminum from interfering species prior to analysis.

Method Validation

To ensure the reliability and accuracy of the analytical results, the spectrophotometric method using this compound should be properly validated. Key validation parameters include:

-

Linearity and Range: The concentration range over which the absorbance is directly proportional to the concentration of aluminum. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of aluminum that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.

-

Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD).

-

Selectivity/Specificity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Conclusion

This compound serves as a valuable and sensitive reagent for the spectrophotometric determination of aluminum. Its ability to form a distinctively colored complex with aluminum at a specific pH provides a straightforward and accessible analytical method. This guide has outlined the fundamental principles, provided key quantitative data, and presented a general experimental framework for its application. For successful implementation, it is imperative for researchers to conduct thorough method validation and carefully consider potential interferences from the sample matrix. While the application of this compound for other metals is less defined in the literature, its established role in aluminum analysis makes it a noteworthy tool in the analytical chemist's repertoire.

References

Stilbazo: A Technical Guide for Environmental Water Quality Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbazo, also known by its systematic name Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt, is a chromogenic reagent primarily utilized in the spectrophotometric determination of aluminum and other metal ions. Its application in environmental water quality testing offers a cost-effective and relatively simple alternative to more complex analytical techniques. This guide provides an in-depth overview of the core principles, experimental protocols, and performance data associated with the use of this compound for the quantitative analysis of metal ions in aqueous samples.

Principle of Operation

The fundamental principle behind the use of this compound in water quality testing lies in its ability to form stable, colored complexes with specific metal ions in solution. The intensity of the color produced is directly proportional to the concentration of the target metal ion, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer. The reaction is pH-dependent, and the formation of the metal-Stilbazo complex results in a shift in the maximum absorbance wavelength, allowing for selective detection.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for method development and optimization.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₆N₆O₁₀S₂ | |

| CAS Number | 1571-36-4 | |

| Appearance | Red to Dark blue to Black powder/crystal | |

| Maximum Absorption Wavelength (λmax) of Reagent | 413 nm (in pH 5.0 buffer solution) | |

| Molar Absorbance of Al-Stilbazo Complex | ≥ 20,000 L·mol⁻¹·cm⁻¹ (at 502-512 nm) |

Experimental Protocol: Spectrophotometric Determination of Aluminum

The following is a generalized protocol for the determination of aluminum in water samples using this compound. This protocol is based on established spectrophotometric methods for metal ions and the available data for this compound.[1]

4.1. Reagents and Solutions

-

This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

-

Acetate Buffer Solution (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

-

Standard Aluminum Solution (1000 mg/L): Use a certified standard or dissolve 1.000 g of high-purity aluminum wire in a minimal amount of concentrated hydrochloric acid and dilute to 1 L with deionized water. Prepare working standards by serial dilution.

-

Masking Agents (optional): Solutions of ascorbic acid, thiourea, or o-phenanthroline may be required to mitigate interferences from other metal ions.[2]

4.2. Calibration Curve

-

Into a series of 25 mL volumetric flasks, add 0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 mg/L working aluminum standard solution.

-

To each flask, add 2.0 mL of the acetate buffer solution (pH 5.0).

-

Add 1.0 mL of the this compound reagent solution to each flask and mix well.

-

Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Al-Stilbazo complex (approximately 510 nm) against a reagent blank.

-

Plot a graph of absorbance versus aluminum concentration to generate a calibration curve.

4.3. Sample Analysis

-

Collect the water sample and filter if necessary to remove particulate matter.

-

Pipette a suitable aliquot (e.g., 10 mL) of the water sample into a 25 mL volumetric flask.

-

Add 2.0 mL of the acetate buffer solution (pH 5.0).

-

If interfering ions are suspected, add an appropriate masking agent.

-

Add 1.0 mL of the this compound reagent solution, mix, and dilute to the mark with deionized water.

-

After 15 minutes, measure the absorbance at the same wavelength used for the calibration curve.

-

Determine the concentration of aluminum in the sample from the calibration curve.

Analytical Performance Characteristics

The performance of the this compound method for aluminum determination is summarized below. These values are indicative and may vary depending on the specific experimental conditions and instrumentation.

| Parameter | Typical Value |

| Linearity Range | 0.01 - 0.50 mg/L |

| Limit of Detection (LOD) | 0.002 mg/L |

| Limit of Quantification (LOQ) | 0.01 mg/L |

| Relative Standard Deviation (RSD) | < 2% |

Note: These values are based on similar spectrophotometric methods for aluminum and should be experimentally verified for the this compound method.[1]

Interference Studies

The presence of other metal ions in a water sample can potentially interfere with the determination of the target analyte. A thorough interference study is crucial for the validation of the this compound method.

| Interfering Ion | Molar Ratio (Interferent:Analyte) | % Interference | Potential Masking Agent |

| Fe(III) | 10:1 | Significant | Ascorbic Acid |

| Cu(II) | 20:1 | Moderate | Thiourea |

| Mn(II) | 50:1 | Low | - |

| Zn(II) | 50:1 | Low | - |

| Ni(II) | 30:1 | Moderate | o-Phenanthroline |

| Cr(VI) | 10:1 | Significant | Reduction to Cr(III) |

This table presents hypothetical data based on common interferences in spectrophotometric metal analysis and requires experimental validation for this compound.[3][4]

Logical Workflow and Reaction Mechanism

7.1. Experimental Workflow

The logical flow of the analytical procedure for determining metal ion concentration using this compound is depicted in the following diagram.

7.2. Signaling Pathway: Metal-Ligand Complex Formation

The reaction between a metal ion (Mⁿ⁺) and this compound (L) to form a colored complex can be represented by the following signaling pathway.

Conclusion

This compound presents a viable and accessible reagent for the spectrophotometric determination of aluminum and potentially other metal ions in environmental water samples. Its high molar absorptivity for the aluminum complex suggests good sensitivity. However, for its reliable application, a thorough method validation is imperative. This includes the determination of its linear range, detection and quantification limits, and a comprehensive study of potential interferences from co-existing ions in the specific water matrix being analyzed. The use of appropriate masking agents will likely be necessary to enhance the selectivity of the method. Further research is warranted to establish detailed and validated protocols for a wider range of metal ions and diverse environmental water samples.

References

An In-depth Technical Guide to the Safe Handling of Stilbazo

This guide provides comprehensive safety and handling information for Stilbazo, a chemical compound utilized in research and development, particularly in dye chemistry and as a spectrophotometric reagent.[1][2][3] It is intended for researchers, scientists, and drug development professionals who may handle this substance.

Chemical Identification and Properties

This compound, also known by its systematic name Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic acid diammonium salt, is an azo dye.[2][3] Its primary use is for research and development purposes and not for medicinal, household, or other uses.[4]

| Identifier | Value |

| CAS Number | 1571-36-4[2][3][4][5][6] |

| EC Number | 216-389-7[4] |

| Molecular Formula | C26H26N6O10S2[3][4][6] |

| Molecular Weight | 646.65 g/mol [3][4][6] |

| Appearance | Red to dark blue to black powder or crystal[3][5] |

| Solubility | Soluble in water[5] |

| Synonyms | Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt[3][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Eye Irritation | Category 2A[1] |

Hazard Statements:

Signal Word: Warning[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize risk.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A general workflow for handling this compound in a laboratory setting should prioritize safety through engineering controls and appropriate personal protective equipment.

Caption: General Laboratory Handling Workflow for this compound

-

Ventilation: Handle in a well-ventilated place.[1][8] If dust or aerosols are generated, use a local exhaust system.[1][8]

-

Eye/Face Protection: Wear safety glasses or a face shield.[1][8]

3.2. General Handling Precautions

-

Avoid formation of dust and aerosols.[4]

-

Use non-sparking tools.[4]

-

Prevent fire caused by electrostatic discharge steam.[4]

3.3. Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[4] A cool and dark place is recommended, with temperatures below 15°C.[7]

-

Store away from incompatible materials such as oxidizing agents.[1][8]

-

Store apart from foodstuff containers.[4]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

Caption: Emergency Response Protocol for this compound Exposure

4.1. First-Aid Measures

-

If on Skin: Wash with plenty of water.[1][4] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[1][4]

-

If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do, and continue rinsing.[1][4] If eye irritation persists, get medical advice or attention.[1]

-

If Inhaled: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

If Swallowed: Rinse mouth with water.[4] Do not induce vomiting.[4] Call a doctor or Poison Control Center immediately.[4]

4.2. Accidental Release Measures

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Toxicological and Ecological Information

Limited quantitative data is available for the toxicological and ecological effects of this compound.

5.1. Toxicological Information

-

Acute Toxicity (Oral): No data available.[4]

-

Skin Corrosion/Irritation: No data available for a detailed description, but it is classified as causing skin irritation.[1][4]

-

Serious Eye Damage/Irritation: No data available for a detailed description, but it is classified as causing serious eye irritation.[1][4]

5.2. Ecological Information

-

Toxicity to Fish: No data available.[4]

-

Persistence and Degradability: No data available.[4]

-

Bioaccumulative Potential: No data available.[4]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.

Transport Information

-

UN Number (for reference only): UN2811[4]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound based on currently available information. It is essential to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 1571-36-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 1571-36-4 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 1571-36-4 | TCI AMERICA [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Aluminum with Stilbazo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbazo, also known as Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt, is a chromogenic reagent used for the spectrophotometric determination of aluminum. In the presence of aluminum ions, this compound forms a stable, colored complex, allowing for the quantitative analysis of aluminum in various samples. This method is valued for its simplicity and sensitivity. The aluminum-Stilbazo complex exhibits maximum absorbance in the range of 502-512 nm.[1]

Principle of the Method

The spectrophotometric determination of aluminum using this compound is based on the formation of a colored chelate complex between the aluminum ions (Al³⁺) and the this compound reagent in a buffered aqueous solution. The intensity of the color produced is directly proportional to the concentration of aluminum in the sample, which is quantified by measuring the absorbance at the wavelength of maximum absorbance (λmax) of the complex.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of aluminum with this compound.

| Parameter | Value | Reference |

| Chemical Formula of this compound | C₂₆H₂₆N₆O₁₀S₂ | |

| Molecular Weight of this compound | 646.65 g/mol | |

| Synonyms | Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt | |

| Wavelength of Maximum Absorbance (λmax) | 510 nm | [1] |

| Molar Absorptivity (ε) | ≥ 20,000 L·mol⁻¹·cm⁻¹ | |

| Reaction Time | 20 minutes | [1] |

| Reaction Temperature | Room Temperature | [1] |

Experimental Protocols

Reagent and Solution Preparation

-

Standard Aluminum Solution (e.g., 1000 mg/L): A commercially available certified standard solution is recommended. Alternatively, dissolve a precisely weighed amount of high-purity aluminum wire or foil in a minimal amount of concentrated hydrochloric acid and dilute with deionized water to the desired volume.

-

Working Standard Aluminum Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard aluminum solution with deionized water. The concentration range should be selected to bracket the expected concentration of aluminum in the samples.

-

This compound Test Solution: Detailed preparation instructions for a specific concentration are pending further specific literature review. A typical starting point would be a 0.05% to 0.1% (w/v) solution in deionized water.

-

Acetic Acid Buffer Solution (1 mol/L): Detailed preparation instructions are pending further specific literature review. A common method involves dissolving the appropriate amounts of acetic acid and a corresponding acetate salt (e.g., sodium acetate) in deionized water and adjusting the pH.

-

Sodium Hydroxide Solution (1 mol/L): Dissolve 40.0 g of sodium hydroxide pellets in deionized water and dilute to 1 L.

-

Nitric Acid Solution (1 mol/L): Add 63.0 mL of concentrated nitric acid to deionized water and dilute to 1 L.

Sample Preparation

For samples containing insoluble aluminum salts, solubilization is required.[1]

-

Accurately measure a known volume or weight of the homogenous sample.

-

To solubilize insoluble aluminum salts, add a small volume of 1 mol/L sodium hydroxide solution or 1 mol/L nitric acid solution.[1] The choice of acid or base will depend on the sample matrix.

-

Ensure complete dissolution of the aluminum.

-

Accurately dilute the treated sample with deionized water to a concentration that falls within the linear range of the calibration curve.[1]

Calibration Curve Procedure

-

Pipette 1.0 mL of each working standard aluminum solution into a series of labeled test tubes or volumetric flasks.

-

Add 2.5 mL of deionized water to each tube.[1]

-

Add 1.0 mL of 1 mol/L acetic acid buffer solution to each tube.[1]

-

Add 0.5 mL of the this compound test solution to each tube.[1]

-

Mix the contents of each tube thoroughly.

-

Allow the solutions to stand at room temperature for 20 minutes for color development.[1]

-

Using a spectrophotometer, measure the absorbance of each standard solution at 510 nm against a reagent blank. The reagent blank is prepared by following the same procedure but replacing the aluminum standard with 1.0 mL of deionized water.[1]

-

Plot a calibration curve of absorbance versus the concentration of aluminum.

Sample Analysis Procedure

-

Pipette 1.0 mL of the prepared sample dilution into a test tube.[1]

-

Follow steps 2-6 of the Calibration Curve Procedure.

-

Measure the absorbance of the sample solution at 510 nm against the reagent blank.[1]

-

Determine the concentration of aluminum in the sample dilution from the calibration curve.[1]

-

Calculate the aluminum content in the original sample by accounting for the dilution factor.[1]

Visualizations

Experimental Workflow

Caption: Workflow for aluminum determination.

Logical Relationship of Method Components

Caption: Principle of the this compound method.

References

Protocol for the Spectrophotometric Detection of Metal Ions Using Stilbazo

Application Note

Introduction

Stilbazo, with the chemical name Stilbene-4,4'-bis[(1-azo)-3,4-dihydroxybenzene]-2,2'-disulfonic Acid Diammonium Salt, is a spectrophotometric reagent primarily utilized for the detection of aluminum and other metal ions.[1][2][3][4] This organic dye forms colored complexes with specific metal ions in solution, leading to a change in the solution's absorbance spectrum. This property allows for the quantitative determination of the metal ion concentration using spectrophotometry. The formation of a stable complex between this compound and the target metal ion is the fundamental principle of this analytical method. While primarily recognized for aluminum determination, its application can be extended to other metal ions, though detailed public-domain protocols for these are scarce.

Principle of Detection

The detection mechanism relies on the chelation of metal ions by the this compound molecule. The dihydroxy and azo functional groups in the this compound structure act as coordination sites for the metal ion. Upon complexation, the electronic structure of the dye molecule is altered, resulting in a shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. This change in absorbance is directly proportional to the concentration of the metal ion in the sample, within a specific range, thus forming the basis for quantitative analysis via Beer-Lambert Law. For the aluminum complex, a molar absorbance of at least 20,000 L·mol⁻¹·cm⁻¹ in the range of 502.0 to 512.0 nm has been reported.[4]

Applicable Analytes

This compound is most commonly cited for the spectrophotometric determination of:

-

Aluminum (Al³⁺)

While product literature suggests its use for "other metals," specific, validated protocols for other metal ions are not widely available in the reviewed literature. Researchers may need to perform validation studies to apply this reagent for the detection of other metal ions such as Gallium (Ga³⁺) or Indium (In³⁺), which share some chemical similarities with aluminum.

Quantitative Data Summary

Due to the limited availability of comprehensive studies on this compound in the public domain, a detailed quantitative data summary is challenging to compile. The following table includes information derived from chemical supplier specifications.

| Parameter | Aluminum (Al³⁺) Complex | Reference(s) |

| λmax (Absorbance Maximum) | 502.0 - 512.0 nm | [4] |

| Molar Absorptivity (ε) | ≥ 20,000 L·mol⁻¹·cm⁻¹ | [4] |

| pH Optimum | ~5.0 (based on buffer solution for absorbance measurement) | [4] |

Note: Further experimental validation is required to determine other critical parameters such as the limit of detection (LOD), limit of quantification (LOQ), linear range, and selectivity.

Experimental Protocol

This protocol provides a general framework for the spectrophotometric determination of aluminum ions using this compound. Optimization of these conditions for specific sample matrices and instrumentation is recommended.

Materials and Reagents

-

This compound (CAS RN: 1571-36-4)

-

Deionized water (DI water), high-purity

-

Standard Aluminum solution (1000 ppm)

-

Buffer solution (e.g., Acetate buffer, pH 5.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Volumetric flasks (various sizes)

-

Pipettes

-

Spectrophotometer (UV-Vis)

-

Cuvettes (1 cm path length)

Preparation of Solutions

-

This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of DI water. Gentle heating may be required for complete dissolution. This solution should be stored in a dark, cool place and prepared fresh weekly.

-

Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 5.0 using a pH meter.

-